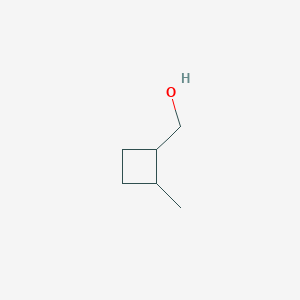

(2-Methylcyclobutyl)methanol

Description

Significance of Cyclobutane (B1203170) Ring Systems in Chemical Research

The cyclobutane ring, a four-membered carbocycle, possesses distinct structural and electronic characteristics that make it a subject of intense research. Although less common than five- and six-membered rings in nature, cyclobutane moieties are found in several natural products with significant biological activity, such as the antimicrobial agent sceptrin. nih.govru.nl

Key properties of the cyclobutane ring that contribute to its significance include:

Puckered Conformation: The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate some of its inherent ring strain. This three-dimensional structure can be exploited in drug design to control the spatial arrangement of functional groups. nih.govnih.govvilniustech.lt

Ring Strain: With a strain energy of 26.3 kcal mol⁻¹, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane (B1198618). nih.gov This strain can be harnessed in chemical reactions, as the ring can undergo selective cleavage under certain conditions, providing a pathway to various acyclic and cyclic systems. acs.org

Chemical Inertness: Despite its high strain, the cyclobutane ring is relatively chemically inert, a property that is advantageous in medicinal chemistry for enhancing metabolic stability. nih.govru.nlnih.gov

Scaffold for Diverse Applications: The introduction of a cyclobutane fragment into a molecule can confer desirable properties. It can be used to restrict conformation, replace larger cyclic systems, and act as an isostere for other groups like aryl rings or alkenes. nih.govvilniustech.ltlifechemicals.com These applications have led to the incorporation of cyclobutane rings in marketed drugs such as the anticancer agent Carboplatin and the hepatitis C treatment Boceprevir. ru.nllifechemicals.com

Overview of (2-Methylcyclobutyl)methanol as a Fundamental Scaffold in Organic Chemistry

(2-Methylcyclobutyl)methanol is a simple yet versatile molecule that serves as a foundational scaffold in organic chemistry. Its structure, featuring a methyl-substituted cyclobutane ring attached to a hydroxymethyl group, provides a platform for a wide range of chemical transformations.

The presence of both a primary alcohol and a substituted cyclobutane ring allows for diverse synthetic manipulations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The cyclobutane ring itself can participate in ring-opening or ring-expansion reactions, offering access to a variety of molecular architectures. acs.orgconsensus.app

The stereochemistry of (2-Methylcyclobutyl)methanol, with potential for cis and trans isomers due to the relative positions of the methyl and hydroxymethyl groups, adds another layer of complexity and utility. The ability to selectively synthesize and react these stereoisomers is crucial for the preparation of enantiomerically pure compounds, a key consideration in modern drug discovery. The synthesis of specific stereoisomers of related cyclobutane amino acids has been a subject of research. unirioja.es

The physical and chemical properties of (2-Methylcyclobutyl)methanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 14110-35-1 |

| SMILES | CC1CCC1CO |

| InChI | InChI=1S/C6H12O/c1-5-2-3-6(5)4-7/h5-7H,2-4H2,1H3 |

| InChIKey | XKJMEEWZNIOOBO-UHFFFAOYSA-N |

(Data sourced from multiple references) synblock.comuni.lubldpharm.com

The study and application of (2-Methylcyclobutyl)methanol and its derivatives continue to be an active area of research, with potential for the discovery of new synthetic methodologies and novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-2-3-6(5)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMEEWZNIOOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylcyclobutyl Methanol and Its Analogs

Total Synthesis Approaches and Optimization

Total synthesis of (2-Methylcyclobutyl)methanol can be achieved through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction efficiency, and scalability. These methods often involve the construction of the substituted cyclobutane (B1203170) ring followed by functional group manipulations to yield the desired primary alcohol.

Grignard reagents are powerful nucleophilic organometallic compounds widely used for the formation of carbon-carbon bonds. libretexts.orgkhanacademy.orglibretexts.orgblogspot.com In the context of synthesizing (2-Methylcyclobutyl)methanol, a multi-step approach starting from cyclobutanone (B123998) is a viable strategy. The initial step would involve the reaction of a methyl Grignard reagent, such as methylmagnesium bromide, with cyclobutanone. This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tertiary alkoxide intermediate, which upon acidic workup, yields 1-methylcyclobutanol.

Subsequent transformation of 1-methylcyclobutanol to (2-Methylcyclobutyl)methanol would require a sequence of reactions involving elimination to form methylenecyclobutane, followed by hydroboration-oxidation to install the hydroxymethyl group at the desired position. Optimization of this route would focus on maximizing the yield of each step while controlling regioselectivity in the hydroboration step to favor the formation of the primary alcohol.

An alternative Grignard-based approach could involve the reaction of a suitable Grignard reagent with a cyclobutane derivative already containing a precursor to the methanol (B129727) group. For instance, the reaction of a methyl Grignard reagent with a cyclobutanecarboxaldehyde (B128957) derivative could be envisioned.

Table 1: Grignard Reagent Mediated Synthesis Data

| Starting Material | Grignard Reagent | Intermediate Product | Key Transformation Steps |

|---|---|---|---|

| Cyclobutanone | Methylmagnesium Bromide | 1-Methylcyclobutanol | Dehydration, Hydroboration-Oxidation |

| Cyclobutanecarboxaldehyde | Methylmagnesium Bromide | 1-(Cyclobutyl)ethanol | Oxidation, Wittig, Reduction |

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, and lithium aluminum hydride (LiAlH4) is a highly effective reagent for this purpose. ic.ac.ukadichemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.com The synthesis of (2-Methylcyclobutyl)methanol can be efficiently achieved through the reduction of a corresponding ester precursor, such as ethyl 1-methylcyclobutanecarboxylate.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH4 with water. adichemistry.comwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol. masterorganicchemistry.comyoutube.com An acidic workup is subsequently required to protonate the resulting alkoxide and to decompose any excess LiAlH4.

The high reactivity of LiAlH4 allows for the reduction of a wide range of carboxylic acid derivatives, including esters, carboxylic acids, and amides, to their corresponding alcohols or amines. wikipedia.orgmasterorganicchemistry.com

Table 2: Ester Reduction with Lithium Aluminum Hydride

| Substrate | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Ethyl 1-Methylcyclobutanecarboxylate | Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether or THF | (1-Methylcyclobutyl)methanol |

| Methyl 2-Methylcyclobutanecarboxylate | Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether or THF | (2-Methylcyclobutyl)methanol |

A versatile approach to (2-Methylcyclobutyl)methanol involves a sequence of alkylation followed by reduction. This strategy allows for the stepwise introduction of the methyl group and the hydroxymethyl functionality. A plausible route would begin with the alkylation of a cyclobutane precursor. For example, the enolate of cyclobutanone can be generated using a strong base, such as lithium diisopropylamide (LDA), and then alkylated with an electrophilic methyl source, like methyl iodide, to form 2-methylcyclobutanone.

Following the successful alkylation, the ketone can be converted to the desired primary alcohol. This can be accomplished through various methods, such as a Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation. Alternatively, the ketone can be converted to a nitrile or an ester, which can then be reduced to the primary alcohol using a powerful reducing agent like LiAlH4. The optimization of this sequential strategy hinges on the efficiency and selectivity of both the alkylation and the reduction steps.

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups. tcichemicals.comlibretexts.orgyoutube.com In the synthesis of cyclobutylmethanol derivatives, catalytic hydrogenation can be employed to reduce a carbon-carbon double bond within the cyclobutane ring or to reduce a carbonyl group. For instance, a cyclobutanecarboxaldehyde can be hydrogenated to the corresponding cyclobutylmethanol.

This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under an atmosphere of hydrogen gas. tcichemicals.comlibretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the substrate onto the surface of the metal catalyst, facilitating the addition of hydrogen atoms across the double bond. libretexts.org One of the key advantages of catalytic hydrogenation is that it often proceeds with high stereoselectivity, with the hydrogen atoms adding to the same face of the double bond (syn-addition). youtube.com

Table 3: Catalytic Hydrogenation Conditions

| Substrate | Catalyst | Solvent | Product |

|---|---|---|---|

| 2-Methylcyclobutanecarboxaldehyde | Pd/C | Ethanol | (2-Methylcyclobutyl)methanol |

| Methylenecyclobutane | PtO2 | Acetic Acid | Methylcyclobutane |

Stereoselective Synthesis and Diastereomeric Control

The presence of two stereocenters in (2-Methylcyclobutyl)methanol means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry is therefore a critical aspect of its synthesis, particularly for applications in pharmaceuticals and materials science where specific stereoisomers may exhibit desired properties.

[2+2] cycloaddition reactions are a powerful tool for the construction of cyclobutane rings. nih.govnih.gov These reactions involve the combination of two two-carbon components to form a four-membered ring. When performed with chiral catalysts or auxiliaries, these reactions can be rendered enantioselective, providing access to enantioenriched cyclobutane derivatives.

For example, the enantioselective [2+2] cycloaddition of an alkene and a ketene, catalyzed by a chiral Lewis acid, can produce a chiral cyclobutanone. This cyclobutanone can then be further elaborated to the target molecule, (2-Methylcyclobutyl)methanol, with the stereochemistry established in the cycloaddition step being carried through.

Recent advances have also seen the development of visible-light-induced asymmetric [2+2] cycloadditions, which offer a milder and more sustainable approach to chiral cyclobutane synthesis. chemistryviews.org These methods often employ photosensitizers and chiral catalysts to achieve high levels of enantioselectivity and diastereoselectivity. chemistryviews.org The ability to control the relative and absolute stereochemistry during the formation of the cyclobutane ring is a significant advantage of these cycloaddition strategies.

Table 4: Stereoselective Cycloaddition Approaches

| Reaction Type | Reactants | Catalyst/Promoter | Key Feature |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene + Ketene | Chiral Lewis Acid | Enantioselective formation of cyclobutanone |

| Visible-light induced [2+2] Photocycloaddition | Alkene + Alkene | Photosensitizer + Chiral Catalyst | Diastereoselective and enantioselective synthesis |

| Formal [2+2] Cycloaddition | Bicyclobutane + Grignard Reagent | Copper Catalyst | Diastereoselective synthesis of functionalized cyclobutanes nih.gov |

Stereochemical Outcomes of Catalytic Hydrogenation (e.g., Palladium-Carbon Catalysis)

Catalytic hydrogenation is a widely employed method for the reduction of carbonyl compounds to alcohols. In the synthesis of (2-Methylcyclobutyl)methanol from a precursor such as 2-methylcyclobutanecarbaldehyde or a corresponding ketone, the stereochemical outcome of the hydrogenation is of paramount importance as it determines the relative orientation of the methyl and hydroxymethyl groups on the cyclobutane ring. The use of heterogeneous catalysts, most commonly palladium on carbon (Pd/C), is a standard practice for this transformation.

The diastereoselectivity of the hydrogenation is influenced by the steric hindrance imposed by the substituents on the cyclobutane ring. The hydrogen molecule typically adsorbs to the catalyst surface, and the substrate then approaches the surface for hydrogen transfer. The face of the carbonyl group that is less sterically hindered will preferentially bind to the catalyst, leading to the delivery of hydrogen from that face.

In the case of a 2-substituted cyclobutanone derivative, the existing substituent (e.g., a methyl group) can direct the approach of the incoming hydrogen atoms. Generally, the hydrogenation occurs from the less hindered face of the carbonyl group, leading to the formation of the trans isomer as the major product, where the newly formed hydroxyl group is on the opposite side of the ring from the existing substituent. However, the ratio of cis to trans isomers can be influenced by various factors, including the specific catalyst, solvent, temperature, and pressure. For instance, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones under acidic conditions has been shown to produce trans cycloalkanols with high enantioselectivities. dicp.ac.cnnih.gov

Detailed research findings on the catalytic hydrogenation of 2-methylcyclobutanone derivatives highlight the influence of the substituent on the stereochemical outcome. The presence of a methyl group at the 2-position creates a steric bias, favoring the approach of hydrogen from the face opposite to the methyl group.

| Precursor | Catalyst | Major Product Stereoisomer | Minor Product Stereoisomer |

| 2-Methylcyclobutanone | Pd/C | trans-(2-Methylcyclobutyl)methanol | cis-(2-Methylcyclobutyl)methanol |

| 2-Phenylcyclobutanone | Pd/C | trans-2-Phenylcyclobutanol | cis-2-Phenylcyclobutanol |

Novel Synthetic Routes to Substituted (Methylcyclobutyl)methanol Derivatives

The development of novel synthetic routes that allow for the construction of the cyclobutane ring with concomitant control over substitution patterns and stereochemistry is a continuous effort in organic synthesis.

Photochemical reactions offer a powerful tool for the construction of strained ring systems. The Norrish-Yang cyclization is a classic example of an intramolecular photochemical reaction that can be employed to synthesize cyclobutanol (B46151) derivatives. nih.gov This reaction involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which then cyclizes to form a cyclobutanol. miami.eduubc.ca

This methodology can be conceptually applied to the synthesis of substituted (methylcyclobutyl)methanol derivatives. By starting with an acyclic ketone precursor bearing a methyl group at the appropriate position, photochemical irradiation can induce the formation of the desired cyclobutanol ring. The regioselectivity of the hydrogen abstraction and the stereochemistry of the resulting cyclobutanol are key considerations in this approach. The reaction generally proceeds to form a four-membered ring, and the stereochemical outcome is influenced by the conformational preferences of the intermediate diradical. researchgate.net

| Acyclic Ketone Precursor | Expected (Methylcyclobutyl)methanol Derivative |

| 5-Methyl-2-hexanone | 1,2-Dimethylcyclobutanol |

| 6-Phenyl-2-heptanone | 1-Methyl-2-(phenylethyl)cyclobutanol |

Intramolecular condensation reactions, particularly aldol-type cyclizations, are a cornerstone of cyclic molecule synthesis. These reactions involve the formation of a carbon-carbon bond between an enolate and a carbonyl group within the same molecule. However, the utility of this method for the synthesis of four-membered rings is severely limited.

Thermodynamic and kinetic factors strongly favor the formation of five- and six-membered rings over three- and four-membered rings in intramolecular aldol (B89426) reactions. libretexts.orglibretexts.org The significant ring strain associated with cyclobutane rings makes their formation via equilibrium-controlled processes like the aldol condensation unfavorable. When a dicarbonyl compound has the potential to form rings of different sizes, the formation of the more stable five- or six-membered ring will be the dominant pathway. For example, the intramolecular aldol condensation of a 1,5-diketone exclusively yields the six-membered ring product. libretexts.org

Therefore, while intramolecular aldol reactions are powerful for synthesizing larger rings, they are generally not a viable strategy for the de novo synthesis of the cyclobutane core of (methylcyclobutyl)methanol derivatives.

| Dicarbonyl Precursor | Favored Ring Product (Membered Ring) | Disfavored Ring Product (Membered Ring) |

| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone (5) | (2-Methylcyclopropenyl)ethanone (3) |

| 2,6-Heptanedione | 3-Methyl-2-cyclohexenone (6) | (2-Methylcyclobutenyl)ethanone (4) |

The Mitsunobu reaction is a versatile and powerful tool for the selective functionalization of alcohols, proceeding via an SN2 mechanism. organic-chemistry.orgchem-station.com This reaction allows for the conversion of a primary or secondary alcohol into a wide variety of other functional groups with a predictable inversion of stereochemistry at the alcohol-bearing carbon. nih.gov This makes it particularly useful for the late-stage functionalization and stereochemical manipulation of molecules like (2-Methylcyclobutyl)methanol.

Starting with a specific stereoisomer of (2-Methylcyclobutyl)methanol, the Mitsunobu reaction can be employed to:

Invert the stereochemistry: By using a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) as the nucleophile, the corresponding ester is formed with inversion of configuration. Subsequent hydrolysis of the ester yields the epimeric alcohol. chem-station.com

Introduce diverse functional groups: A wide range of nucleophiles can be used in the Mitsunobu reaction, allowing for the direct conversion of the hydroxyl group to esters, ethers, azides, and other functionalities. organic-chemistry.orgnih.gov This provides a direct route to a variety of substituted (methylcyclobutyl)methanol derivatives.

The reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

| Starting Alcohol | Nucleophile (Pronucleophile) | Product |

| cis-(2-Methylcyclobutyl)methanol | Benzoic Acid | trans-(2-Methylcyclobutyl)methyl benzoate |

| trans-(2-Methylcyclobutyl)methanol | Phthalimide | cis-N-((2-Methylcyclobutyl)methyl)phthalimide |

| cis-(2-Methylcyclobutyl)methanol | Hydrazoic Acid (HN3) | trans-(Azidomethyl)-2-methylcyclobutane |

Chemical Transformations and Mechanistic Investigations of 2 Methylcyclobutyl Methanol

Oxidation and Reduction Reactions of the Hydroxyl Group

The primary alcohol functionality of (2-methylcyclobutyl)methanol allows for a range of oxidation and reduction reactions, enabling its conversion into other important functional groups.

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chadsprep.comyoutube.com For the selective conversion of (2-methylcyclobutyl)methanol to its corresponding aldehyde, (2-methylcyclobutyl)acetaldehyde, mild oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid. chemistrysteps.com

One of the most common and effective reagents for this transformation is Pyridinium Chlorochromate (PCC). organicchemistrytutor.commasterorganicchemistry.com PCC is a milder version of chromic acid and can oxidize primary alcohols one step up the oxidation ladder to aldehydes. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of the aldehyde hydrate, which could be further oxidized. organicchemistrytutor.comlibretexts.org

The mechanism of PCC oxidation begins with the nucleophilic attack of the alcohol's oxygen onto the chromium center of PCC, forming a chromate (B82759) ester intermediate. chemistrysteps.comorganicchemistrytutor.com A base, such as pyridine (B92270) or even the chloride ion, then abstracts a proton from the carbon adjacent to the oxygen. chemistrysteps.comlibretexts.org This initiates an elimination-type reaction, forming the carbon-oxygen double bond of the aldehyde and reducing Cr(VI) to Cr(IV). masterorganicchemistry.comlibretexts.org

Other reagents can also achieve this selective oxidation, including the Collins reagent (CrO₃ in pyridine) and methods like the Swern or Dess-Martin oxidations, which avoid the use of toxic chromium compounds. chemistrysteps.comorganicchemistrytutor.combeilstein-journals.org

Table 1: Reagents for Selective Oxidation of (2-Methylcyclobutyl)methanol to (2-Methylcyclobutyl)acetaldehyde

| Reagent System | Description | Typical Solvent | Advantage |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine and HCl. masterorganicchemistry.com | Dichloromethane (CH₂Cl₂) | Mild, selective, and stops at the aldehyde stage. chemistrysteps.comreactionweb.io |

| Collins Reagent (CrO₃·2Py) | A complex of chromium trioxide and pyridine. vanderbilt.edu | Dichloromethane (CH₂Cl₂) | Useful for acid-sensitive compounds; non-aqueous. vanderbilt.edu |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. | Dichloromethane (CH₂Cl₂) | High yields, mild conditions, avoids chromium. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. chemistrysteps.com | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions, broad functional group tolerance. chemistrysteps.com |

The direct reduction of the hydroxyl group in (2-methylcyclobutyl)methanol to form 1,2-dimethylcyclobutane (B12666129) is a challenging transformation that cannot be accomplished in a single step. chem-station.comunacademy.com The process generally requires a two-step sequence:

Conversion to a Good Leaving Group: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a group that is easily displaced, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide. chem-station.comunacademy.com This is commonly achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. chem-station.com

Reduction of the Intermediate: The resulting tosylate or halide can then be reduced to the corresponding alkane. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is often used for this step. chem-station.comunacademy.com The mechanism involves a nucleophilic displacement of the tosylate or halide by a hydride ion (H⁻) from the reducing agent. chem-station.com

Alternative methods for the deoxygenation of alcohols include the Barton-McCombie reaction, which is a free-radical based method. chem-station.comstackexchange.com Another approach involves the use of red phosphorus and hydroiodic acid (HI), which is a very strong reducing agent capable of reducing alcohols directly, although it is less selective and may affect other functional groups. stackexchange.comaskiitians.com

Substitution Reactions and Solvolytic Pathways

Substitution reactions at the carbon bearing the hydroxyl group are fundamental to the chemical versatility of (2-methylcyclobutyl)methanol. These reactions typically require the conversion of the -OH group into a better leaving group.

Nucleophilic substitution reactions involving (2-methylcyclobutyl)methanol derivatives can proceed through either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, depending on the substrate, nucleophile, leaving group, and solvent. masterorganicchemistry.comyoutube.com

Sₙ2 Mechanism: As a primary alcohol derivative, substrates derived from (2-methylcyclobutyl)methanol are sterically unhindered at the reaction center, which favors the Sₙ2 pathway. ulethbridge.ca This mechanism involves a single, concerted step where a strong nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. ulethbridge.calibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com

Sₙ1 Mechanism: While less common for primary systems, an Sₙ1 mechanism can occur under conditions that favor the formation of a carbocation, such as with a very good leaving group and a non-nucleophilic, polar protic solvent. masterorganicchemistry.comyoutube.com The reaction proceeds in a stepwise manner, beginning with the slow, rate-determining departure of the leaving group to form a primary carbocation. masterorganicchemistry.commasterorganicchemistry.com This intermediate is highly unstable and prone to rearrangement. The carbocation is then rapidly attacked by a nucleophile. youtube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.commasterorganicchemistry.com

The stereochemical outcome of a substitution reaction is a key indicator of its mechanism.

Inversion of Configuration (Sₙ2): The Sₙ2 reaction is stereospecific and always proceeds with an inversion of configuration at the reaction center. libretexts.org This is due to the requisite backside attack by the nucleophile, which forces the molecule's geometry to "invert" like an umbrella in the wind. libretexts.org In the case of (2-methylcyclobutyl)methanol derivatives, the reaction center is the achiral methylene (B1212753) carbon (-CH₂-). Therefore, a direct Sₙ2 reaction at this carbon does not change the configuration of the chiral center on the cyclobutane (B1203170) ring (the carbon bearing the methyl group).

Retention and Inversion of Configuration (Sₙ1): The Sₙ1 mechanism involves a planar carbocation intermediate. masterorganicchemistry.comcureffi.org Because the nucleophile can attack this flat intermediate from either face with roughly equal probability, a mixture of stereochemical outcomes is possible. masterorganicchemistry.com If the reaction creates a new stereocenter, a mixture of enantiomers (both retention and inversion) will be formed, often leading to racemization. masterorganicchemistry.com For (2-methylcyclobutyl)methanol derivatives, the initial formation of a primary carbocation is followed by rearrangement, which complicates the stereochemical analysis (see section 3.2.2).

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. cureffi.org When a derivative like (2-methylcyclobutyl)methyl tosylate undergoes solvolysis in a polar protic solvent (e.g., water, ethanol), the reaction typically proceeds through an Sₙ1-type mechanism involving carbocation intermediates. cureffi.orgnih.gov

The kinetics of these reactions are generally first-order, depending only on the concentration of the substrate. masterorganicchemistry.comnih.gov The initial step is the formation of the primary (2-methylcyclobutyl)methyl carbocation, which is highly unstable. This transient intermediate rapidly undergoes a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions where an alkyl or hydrogen group migrates to an adjacent carbon. wikipedia.orgmychemblog.comlscollege.ac.in This rearrangement is driven by the formation of a more stable carbocation. mychemblog.comscribd.com

In this specific system, ring expansion is common. The strained cyclobutylmethyl cation can rearrange to a more stable secondary cyclopentyl cation or a tertiary cyclopropylcarbinyl-type cation. This process leads to a mixture of rearranged products, significantly complicating the product distribution. The study of solvolysis rates and product distributions for cyclopropylcarbinyl and cyclobutyl systems provides crucial insights into the nature and behavior of these non-classical carbocation intermediates. diva-portal.orgresearchgate.net

Table 2: Potential Rearrangements in Solvolysis of (2-Methylcyclobutyl)methanol Derivatives

| Initial Carbocation | Type | Rearrangement Type | Resulting Carbocation(s) | Stability |

| (2-Methylcyclobutyl)methyl | Primary | Wagner-Meerwein (Ring Expansion) wikipedia.orglibretexts.org | 3-Methylcyclopentyl cation | More Stable (Secondary) |

| (2-Methylcyclobutyl)methyl | Primary | Wagner-Meerwein (1,2-Hydride Shift) | 1-Methyl-1-cyclobutylmethyl cation (if structure allows) | More Stable (Tertiary character) |

Solvolysis Kinetics and Carbocation Intermediates

Non-Classical Carbocation Stabilization versus Classical Carbocation Formation

The generation of a carbocation from (2-Methylcyclobutyl)methanol, typically through protonation of the alcohol and subsequent loss of water, leads to the formation of a (2-methylcyclobutyl)methyl cation. As a primary carbocation, this species is inherently unstable according to classical carbocation theory. masterorganicchemistry.com Consequently, it is prone to rapid rearrangement to more stable secondary or tertiary carbocations. However, the chemistry of carbocations adjacent to small, strained rings is complex and often involves non-classical stabilization mechanisms. dalalinstitute.com

In this system, the vacant p-orbital of the primary carbocation can interact with the electron density of the strained C-C sigma bonds of the cyclobutane ring. This interaction, a form of neighboring group participation, leads to the delocalization of the positive charge over multiple carbon atoms and the formation of a non-classical carbocation, often depicted as a bicyclobutonium ion. dalalinstitute.combeilstein-journals.org This non-classical ion does not exist as a single static structure but rather as a dynamic system in equilibrium with several classical carbocations. beilstein-journals.orgchemrxiv.org

Key rearrangements for the initially formed cation include:

Ring Expansion: A 1,2-alkyl shift involving one of the ring carbons leads to the expansion of the four-membered ring into a more stable five-membered ring. This process is thermodynamically driven by the significant release of ring strain. This can result in the formation of secondary (e.g., 3-methylcyclopentyl) or tertiary (e.g., 1-methylcyclopentyl) cations, which are considerably more stable than the initial primary cation.

Hydride Shifts: wikipedia.orgresearchgate.net and beilstein-journals.orgwikipedia.org hydride shifts can occur to form more stable carbocations within the cyclobutane framework (e.g., the tertiary 2-methylcyclobutyl cation) before or concurrently with ring expansion.

The solvolysis of related cyclobutyl and cyclopropylcarbinyl systems has been extensively studied and is known to proceed through a complex mixture of these equilibrating classical and non-classical carbocationic intermediates. nih.gov The ultimate product distribution from reactions involving (2-Methylcyclobutyl)methanol is therefore dependent on the relative energies of these intermediates and the transition states connecting them, which are in turn influenced by the methyl substituent and the reaction conditions.

| Cation Type | Description | Relative Stability |

| Classical Primary Cation | The initially formed (2-methylcyclobutyl)methyl cation. | Highly unstable |

| Non-Classical Cation | Bicyclobutonium-like ion stabilized by σ-bond delocalization. | More stable than the classical primary cation |

| Classical Secondary Cation | Formed via hydride shift or ring expansion (e.g., 2-methylcyclobutyl or 3-methylcyclopentyl cation). | Significantly more stable than primary |

| Classical Tertiary Cation | Formed via ring expansion and hydride shift (e.g., 1-methylcyclopentyl cation). | Most stable carbocation intermediate |

Influence of Ring Strain on Reactivity and Intermediate Stability

The chemistry of (2-Methylcyclobutyl)methanol is profoundly influenced by the inherent strain of the cyclobutane ring. Cyclobutane possesses a significant amount of ring strain (approximately 26 kcal/mol), which arises from two main factors: angle strain and torsional strain. wikipedia.orgyoutube.com

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation leads to inefficient orbital overlap and weaker C-C bonds. wikipedia.orglibretexts.org

Torsional Strain: There are eclipsing interactions between adjacent hydrogen atoms, which further destabilize the molecule. libretexts.org

This stored potential energy makes the cyclobutane ring a reactive functional group. Reactions that can lead to the opening or expansion of the ring are often thermodynamically favorable because they relieve this strain. pharmaguideline.comyoutube.com When a reactive intermediate, such as a carbocation, is formed adjacent to the cyclobutane ring, the release of ring strain becomes a powerful driving force for rearrangement.

The transition state for the ring expansion of the (2-methylcyclobutyl)methyl cation to a cyclopentyl cation is stabilized by the partial release of this strain energy. Consequently, this rearrangement pathway is kinetically facile and often occurs very rapidly. The stability of the resulting cyclopentyl cation is enhanced not only by its higher degree of substitution (secondary or tertiary) but also by the substantially lower ring strain of the cyclopentane (B165970) ring system (approximately 7 kcal/mol) compared to cyclobutane. wikipedia.org This thermodynamic pull towards a less strained system dominates the reactivity of carbocationic intermediates derived from (2-Methylcyclobutyl)methanol.

| Cycloalkane | Approximate Ring Strain (kcal/mol) | Ideal Bond Angle (°) | Actual Bond Angle (°) |

| Cyclopropane (B1198618) | 29 | 109.5 | 60 |

| Cyclobutane | 26.3 | 109.5 | ~88 (puckered) |

| Cyclopentane | 7.4 | 109.5 | ~105 (envelope) |

| Cyclohexane | 1.3 | 109.5 | ~109.5 (chair) |

Cyclobutane Ring Modifications and Rearrangements

Pericyclic Reactions and Ring-Opening Processes

The cyclobutane ring in derivatives of (2-Methylcyclobutyl)methanol can undergo various modifications and rearrangements. While classic pericyclic reactions like electrocyclic ring-opening require an unsaturated cyclobutene (B1205218) system, the saturated cyclobutane ring can participate in other ring-opening processes under different reaction conditions. wikipedia.orgmsu.edu

Catalytic Hydrogenation: Similar to cyclopropane, the strained C-C bonds of the cyclobutane ring can be cleaved by catalytic hydrogenation (e.g., using H₂ over a Ni or Pt catalyst), although more forcing conditions are required than for cyclopropane. pharmaguideline.com This reaction opens the ring to afford an acyclic alkane, in this case, a substituted pentane. The regioselectivity of the ring opening would be influenced by the methyl substituent.

Acid-Catalyzed Ring Opening: As discussed previously, acid-catalyzed reactions that generate a carbocation adjacent to the ring typically lead to rearrangement rather than simple substitution. The predominant pathway is ring expansion to a five-membered ring, driven by the release of strain energy.

Radical Reactions: Ring-opening can also be initiated by radical intermediates. For example, radical abstraction of a hydrogen atom from the ring could be followed by β-scission of a C-C bond to generate a ring-opened radical.

Transition Metal-Catalyzed Reactions: Transition metals can insert into the strained C-C bonds of the cyclobutane ring, leading to the formation of metallacyclopentane intermediates. These intermediates can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield a variety of ring-opened or rearranged products.

Thermodynamic Stability Comparisons (e.g., Cyclobutyl vs. Cyclopropylcarbinyl Analogs)

The behavior of the (2-methylcyclobutyl)methyl cation is best understood by comparing it to the extensively studied cyclopropylcarbinyl-cyclobutyl-homoallyl cation system. dalalinstitute.combeilstein-journals.org Solvolysis of either cyclopropylcarbinyl chloride or cyclobutyl chloride famously yields a nearly identical mixture of the corresponding alcohols, along with a small amount of homoallyl alcohol. dalalinstitute.com This observation provided key early evidence for a common, rapidly equilibrating set of cationic intermediates.

The cyclopropylcarbinyl cation exhibits unusual stability for a primary carbocation. This stabilization arises from the favorable overlap of the bent, high p-character C-C bonds of the cyclopropane ring with the adjacent empty p-orbital. beilstein-journals.org This delocalization is so effective that the cyclopropylcarbinyl system is comparable in stability to a classical secondary or even tertiary carbocation.

The interconversion between the cyclopropylcarbinyl and cyclobutyl cations is thought to proceed through a non-classical bicyclobutonium transition state or intermediate. chemrxiv.orgacs.org The relative thermodynamic stabilities of the species involved are critical in determining the outcome of reactions.

| Cation System | Key Features | Relative Thermodynamic Stability |

| Cyclopropylcarbinyl | Stabilized by σ-p conjugation with the cyclopropane ring. | High for a primary cation. |

| Cyclobutyl | Less stable than cyclopropylcarbinyl; prone to rearrangement. | Lower. |

| Bicyclobutonium (Non-classical) | Intermediate/transition state for interconversion. nih.gov | Generally higher in energy than the cyclopropylcarbinyl cation. |

| Cyclopentyl (Rearranged) | Formed from ring expansion of a cyclobutylmethyl cation; significantly less ring strain. | High; often the thermodynamic sink of the reaction. quora.com |

For the (2-methylcyclobutyl)methyl system, rearrangement to a cyclopentyl cation is a highly favorable process due to the large decrease in ring strain, making the cyclopentyl cation a thermodynamic sink in the reaction landscape.

Derivatization for Complex Molecular Scaffolds and Chemical Probes

(2-Methylcyclobutyl)methanol serves as a versatile building block for the synthesis of more complex molecules, owing to its distinct functional group and unique four-membered carbocyclic frame. researchgate.net

The primary alcohol is a key functional handle for derivatization. It can be readily:

Oxidized to the corresponding aldehyde or carboxylic acid.

Esterified or etherified to introduce a wide range of functional groups.

Converted to halides or sulfonates (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.

Transformed into an amine via processes like the Mitsunobu reaction followed by reduction.

The cyclobutane ring itself imparts valuable structural properties. It acts as a rigid, three-dimensional scaffold that can hold substituents in well-defined spatial orientations. The cis/trans stereoisomerism of the 2-methyl substituent relative to the hydroxymethyl group provides a basis for creating distinct stereoisomers of more complex products.

In the context of medicinal chemistry and chemical biology, cyclobutane rings are valuable as bioisosteres for other groups and as core structures for chemical probes. semanticscholar.orgrsc.org Derivatization of (2-Methylcyclobutyl)methanol can be used to generate such probes. For instance, the alcohol can be coupled to:

A fluorophore for use in fluorescence microscopy.

A biotin tag for affinity purification and proteomics studies.

An alkyne or azide (B81097) group for use in bioorthogonal "click" chemistry to link the molecule to other biological targets or reporter tags. ljmu.ac.uk

The combination of strain-release chemistry and functional group manipulation allows the cyclobutane core to be expanded or rearranged into other ring systems, providing access to a diverse array of molecular scaffolds from a single starting material. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of (2-Methylcyclobutyl)methanol. Through various NMR experiments, it is possible to map out the carbon framework, determine the proton environments, and deduce the stereochemical arrangement of the methyl and hydroxymethyl groups on the cyclobutane (B1203170) ring.

Proton NMR (¹H NMR) for Stereochemical Assignment and Functional Group Proximity

The relative stereochemistry of the methyl and hydroxymethyl substituents (cis or trans) significantly impacts the ¹H NMR spectrum. The coupling constants (J-values) between the protons on the cyclobutane ring can help in assigning the stereochemistry. For instance, the magnitude of the coupling constant between the proton at C1 and the proton at C2 will differ for the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methylcyclobutyl)methanol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 0.9 - 1.2 | Doublet |

| Cyclobutyl ring protons | 1.5 - 2.5 | Multiplets |

| -CH₂OH | 3.4 - 3.7 | Multiplet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis and Chemical Environment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their chemical environment. The spectrum of (2-Methylcyclobutyl)methanol is expected to show six distinct signals, corresponding to the methyl carbon, the four carbons of the cyclobutane ring, and the hydroxymethyl carbon. The chemical shifts are influenced by the substitution pattern and the presence of the hydroxyl group. The carbon attached to the hydroxyl group (C-CH₂OH) will be shifted downfield due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methylcyclobutyl)methanol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| Cyclobutyl ring carbons | 20 - 45 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity of atoms in (2-Methylcyclobutyl)methanol. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton network within the molecule. For instance, cross-peaks would be observed between the protons of the methyl group and the adjacent methine proton on the cyclobutane ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the signal for the hydroxymethyl protons in the ¹H NMR spectrum will show a correlation to the hydroxymethyl carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring and Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Methylcyclobutyl)methanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

Other characteristic absorptions include the C-H stretching vibrations of the cyclobutyl and methyl groups, which appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically observed in the 1050-1150 cm⁻¹ region. IR spectroscopy is also a valuable tool for monitoring reactions, for example, the oxidation of the alcohol to a carboxylic acid would be indicated by the appearance of a strong C=O stretching band around 1700 cm⁻¹ and the broadening of the O-H stretch.

Table 3: Characteristic IR Absorption Bands for (2-Methylcyclobutyl)methanol

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad, strong) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 (strong) |

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For (2-Methylcyclobutyl)methanol (C₆H₁₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 100.16.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺), resulting in a peak at m/z 82. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can lead to the loss of the cyclobutylmethyl radical, though the charge is more likely to be retained on the oxygen-containing fragment. Cleavage of the cyclobutane ring can also lead to a variety of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for (2-Methylcyclobutyl)methanol

| m/z | Possible Fragment |

|---|---|

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of (2-Methylcyclobutyl)methanol and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. Due to the presence of cis and trans isomers, a chiral stationary phase may be required for their separation. The choice of the mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve the best resolution between the isomers.

The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC is a crucial quality control tool in the synthesis and purification of (2-Methylcyclobutyl)methanol.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| (2-Methylcyclobutyl)methanol |

| Acetonitrile |

| Methanol |

Computational Chemistry and Theoretical Studies on 2 Methylcyclobutyl Methanol Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with high accuracy. Two of the most widely employed methodologies are Ab Initio (from the beginning) calculations and Density Functional Theory (DFT). Ab initio methods, such as Møller–Plesset perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. DFT methods, which include popular functionals like B3LYP, are also based on first principles but utilize the electron density to calculate a molecule's energy, offering a favorable balance between computational cost and accuracy. rsc.orgscirp.orgresearchgate.net

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the global minimum energy geometry—must be determined. This is achieved through a process called geometry optimization. For a flexible molecule like (2-Methylcyclobutyl)methanol, this process is part of a broader conformational analysis, which seeks to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and rank them by energy. researchgate.netchemrxiv.org

The (2-Methylcyclobutyl)methanol molecule can exist as cis and trans diastereomers based on the relative positions of the methyl and hydroxymethyl groups on the cyclobutane (B1203170) ring. Furthermore, rotation around the C-C bond connecting the ring to the hydroxymethyl group gives rise to different rotamers. Computational methods systematically explore the potential energy surface to locate these stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, typically using a Boltzmann analysis. uncw.edu

Table 1: Hypothetical Relative Energies of (2-Methylcyclobutyl)methanol Conformers

This table illustrates the kind of data generated from a conformational analysis using a DFT method (e.g., B3LYP/6-31G(d,p)). The energies are given relative to the most stable conformer.

| Conformer | Diastereomer | Relative Energy (kcal/mol) |

| 1 | trans | 0.00 |

| 2 | trans | 0.85 |

| 3 | cis | 1.20 |

| 4 | cis | 2.15 |

Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity. Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. dergipark.org.tr

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. wikipedia.orgossila.com

Table 2: Calculated Electronic Properties of (2-Methylcyclobutyl)methanol

This table provides representative values for electronic properties that could be obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.9 D |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—and the intermediates, researchers can understand reaction kinetics and predict product distributions. mendeley.com

Reactions involving alcohols often proceed through carbocation intermediates, particularly in acidic conditions. The (2-Methylcyclobutyl)methanol system is a classic example where carbocation formation leads to fascinating and complex rearrangements. Upon protonation of the hydroxyl group and subsequent loss of water, a primary (2-methylcyclobutyl)methyl carbocation would be formed.

Primary carbocations are highly unstable. This instability provides a strong driving force for rearrangement to a more stable carbocation. libretexts.org In this system, two primary rearrangement pathways are possible:

1,2-Hydride Shift: A hydrogen atom from the adjacent tertiary carbon on the ring could migrate to the primary carbocation center, resulting in a more stable tertiary cyclobutyl carbocation. masterorganicchemistry.comlibretexts.org

Ring Expansion: More significantly, the strained cyclobutane ring can undergo expansion. An alkyl shift, where a C-C bond within the ring migrates, breaks open the four-membered ring and forms a new, less strained, five-membered ring. This process transforms the primary carbocation into a more stable secondary or tertiary cyclopentyl carbocation. stackexchange.commasterorganicchemistry.com

Computational studies, including ab initio calculations, have shown that the ring expansion pathway is highly favorable for cyclobutylmethyl systems. The relief of ring strain combined with the formation of a more substituted carbocation makes this a rapid and often irreversible process. stackexchange.comuregina.ca

Table 3: Hypothetical Relative Stabilities of Carbocation Intermediates

This table shows the calculated relative energies of possible carbocations formed from (2-Methylcyclobutyl)methanol, demonstrating the energetic favorability of rearrangement.

| Carbocation Species | Type | Relative Energy (kcal/mol) |

| (2-Methylcyclobutyl)methyl cation | Primary | +15.0 |

| 1-Methylcyclobutyl-1-yl cation | Tertiary | +2.5 |

| 1-Methylcyclopentyl cation (rearranged) | Tertiary | 0.0 |

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen, ¹H, with deuterium (B1214612), ²H). princeton.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the substituted position is not directly involved in bond breaking but its environment changes during the reaction. princeton.edu

For reactions of (2-Methylcyclobutyl)methanol, such as an Sₙ1 solvolysis, a secondary KIE can provide strong evidence for the formation of a carbocation intermediate. For instance, replacing the hydrogens on the carbon bearing the -CH₂OH group with deuterium (i.e., -CD₂OH) would not be expected to produce a significant primary KIE, as these C-D bonds are not broken. However, as the reaction proceeds from an sp³-hybridized carbon to an sp²-hybridized carbocation center in the transition state, a small but measurable secondary KIE (kH/kD > 1) would be predicted. Computational modeling can predict the magnitude of this effect, which can then be compared with experimental results to support or refute a proposed mechanism. nih.gov

Table 4: Predicted Kinetic Isotope Effects for a Hypothetical Sₙ1 Reaction

This table illustrates how KIEs can be used to gain mechanistic insight.

| Isotopic Substitution | Position of Deuterium | Predicted kH/kD | Mechanistic Implication |

| α-Secondary KIE | C-atom bearing the -OH group | ~1.15 | Supports sp³ to sp² rehybridization (carbocation formation). |

| β-Secondary KIE | C-atom of the methyl group | ~1.05 | Probes hyperconjugative stabilization of the transition state. |

Prediction and Validation of Spectroscopic Parameters

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. core.ac.uk These calculations are performed on the optimized geometries of the most stable conformers.

The predicted spectra serve two main purposes. First, they can aid in the interpretation of complex experimental spectra, helping to assign specific signals to particular atoms or functional groups within the molecule. Second, by comparing the calculated spectrum to an experimental one, the accuracy of the computational model and the determined structure can be validated. A close match between the predicted and measured data provides strong confidence that the calculated geometry and electronic structure are accurate representations of the real molecule. uncw.eduresearchgate.netresearchgate.net

Table 5: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

This table shows representative data for key spectroscopic features of (2-Methylcyclobutyl)methanol.

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

| ¹H NMR Shift (CH₂-O) | 3.5 ppm | 3.45 ppm |

| ¹³C NMR Shift (CH₂-O) | 68 ppm | 67.5 ppm |

| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3365 cm⁻¹ |

| IR Frequency (C-O stretch) | 1050 cm⁻¹ | 1058 cm⁻¹ |

Theoretical NMR Chemical Shift Calculation and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.govresearchgate.netmdpi.com Density Functional Theory (DFT) is a prominent quantum chemical method employed for this purpose, offering a balance between accuracy and computational cost. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov

For a molecule such as (2-Methylcyclobutyl)methanol, a typical computational approach would involve an initial geometry optimization of the molecule's three-dimensional structure. This is often performed using a functional like B3LYP with a basis set such as 6-31G(d). nih.gov Following optimization, NMR shielding tensor calculations are carried out at the same or a higher level of theory. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

The accuracy of these predictions can be further enhanced through linear regression analysis, where calculated shifts are correlated with experimental data for a set of known molecules. researchgate.net This allows for the derivation of scaling factors that can correct for systematic errors in the computational methodology. For complex molecules, it is also crucial to consider the conformational flexibility, as the observed chemical shifts in an experimental setting are a Boltzmann-weighted average of the shifts for all populated conformers. researchgate.net

Below are tabulated, theoretically estimated ¹H and ¹³C NMR chemical shifts for (2-Methylcyclobutyl)methanol. These values are predicted based on DFT calculations and typical chemical shift ranges for analogous structural motifs. libretexts.orgcompoundchem.comwisc.eduoregonstate.edu

Table 1: Theoretical ¹H NMR Chemical Shifts for (2-Methylcyclobutyl)methanol

| Atom | Predicted Chemical Shift (δ, ppm) |

| H on -OH | 1.5 - 2.5 |

| H on -CH₂OH | 3.4 - 3.6 |

| H on C1 | 2.2 - 2.4 |

| H on C2 | 1.8 - 2.0 |

| H on C3 (cis) | 1.7 - 1.9 |

| H on C3 (trans) | 1.6 - 1.8 |

| H on C4 (cis) | 1.9 - 2.1 |

| H on C4 (trans) | 1.7 - 1.9 |

| H on -CH₃ | 1.0 - 1.2 |

Note: The exact chemical shifts can vary depending on the solvent and the specific conformer.

Table 2: Theoretical ¹³C NMR Chemical Shifts for (2-Methylcyclobutyl)methanol

| Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | 65 - 70 |

| C1 | 40 - 45 |

| C2 | 30 - 35 |

| C3 | 20 - 25 |

| C4 | 25 - 30 |

| -CH₃ | 15 - 20 |

Note: These are estimated values. Experimental verification is necessary for confirmation.

Vibrational Frequency Analysis (e.g., FT-IR)

Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) spectrum of a molecule. This analysis is typically performed after a successful geometry optimization to confirm that the structure corresponds to a local minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. uni-muenchen.de The calculations provide the harmonic vibrational frequencies, which often systematically overestimate experimental frequencies due to the neglect of anharmonicity and other factors. nih.gov Consequently, the computed frequencies are usually scaled by an empirical factor to improve agreement with experimental data. youtube.com

For (2-Methylcyclobutyl)methanol, a vibrational frequency analysis would be conducted using a method such as B3LYP with a 6-31G(d) basis set. The resulting theoretical spectrum would show characteristic absorption bands corresponding to the different functional groups present in the molecule.

Key vibrational modes for (2-Methylcyclobutyl)methanol would include:

O-H Stretch: A broad band characteristic of the hydroxyl group, typically appearing in the range of 3200-3600 cm⁻¹.

C-H Stretches: Absorptions from the methyl and cyclobutyl C-H bonds, usually found in the 2850-3000 cm⁻¹ region. dtic.mil

CH₂ Bending (Scissoring): Expected around 1450-1470 cm⁻¹.

C-O Stretch: A strong band for the primary alcohol, anticipated in the 1050-1150 cm⁻¹ range.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and breathing modes, though these can be complex and couple with other vibrations. dtic.milresearchgate.net

The table below presents the theoretically predicted significant vibrational frequencies for (2-Methylcyclobutyl)methanol.

Table 3: Predicted Significant Vibrational Frequencies for (2-Methylcyclobutyl)methanol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3400 |

| C-H Stretch (asymmetric, CH₃) | ~2960 |

| C-H Stretch (symmetric, CH₃) | ~2870 |

| C-H Stretch (CH₂, ring) | ~2930-2950 |

| CH₂ Bend (Scissoring) | ~1460 |

| O-H Bend | ~1350 |

| C-O Stretch | ~1070 |

| Cyclobutane Ring Deformation | ~900-1000 |

Note: These frequencies are scaled estimates and serve as a guide for interpreting an experimental FT-IR spectrum.

Applications in Advanced Materials and Polymer Science

Monomer Synthesis for Polymerization Processes

(2-Methylcyclobutyl)methanol serves as a precursor for the synthesis of various monomers suitable for polymerization. A key strategy involves the introduction of a polymerizable group, such as a methacrylate (B99206), onto the (2-Methylcyclobutyl)methanol framework.

An important example of a monomer derived from (2-Methylcyclobutyl)methanol is 2-(3-Mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate. The synthesis of such methacrylate monomers typically involves reacting a derivative of (2-Methylcyclobutyl)methanol, like 1-chloroacetyl-3-methyl-3-arylcyclobutane, with sodium methacrylate. This process yields monomers that can then be polymerized to create novel polymeric materials.

Copolymerization Studies and Monomer Reactivity Ratios

To tailor the properties of the final polymer, methacrylate derivatives of (2-Methylcyclobutyl)methanol can be copolymerized with other monomers. Understanding the reactivity of each monomer in a copolymerization reaction is crucial for controlling the composition and microstructure of the resulting copolymer. Monomer reactivity ratios (r1 and r2) are key parameters that describe the relative preference of a growing polymer chain to add a monomer of the same type versus the other monomer.

For instance, in the copolymerization of styrene (B11656) (M1) and methyl methacrylate (M2), the reactivity ratios indicate the distribution of monomer units in the polymer chain. These ratios can be determined using methods like the Fineman-Ross and Kelen-Tüdos linearization methods. The values of r1 and r2 help predict whether the resulting copolymer will have a random, alternating, or blocky structure. cjps.org

Table 1: Monomer Reactivity Ratios for Selected Copolymer Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross |

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdos |

| Methyl Methacrylate | n-Butyl Methacrylate | 0.91 | 1.09 | Nonlinear Least Squares |

| Data compiled from various sources. tue.nl |

Thermodynamic Characterization of Polymeric Systems

The thermodynamic properties of polymers derived from (2-Methylcyclobutyl)methanol are critical for understanding their behavior in different environments and applications.

Inverse gas chromatography (IGC) is a powerful technique used to investigate the interactions between a polymer and various solvents (probes). ipb.ptnih.gov In IGC, the polymer of interest is the stationary phase, and known volatile probes are injected. By measuring the retention time of these probes, one can determine important thermodynamic parameters, such as the Flory-Huggins interaction parameter (χ), which quantifies the miscibility between the polymer and the solvent. ipb.pt This information is vital for applications like coatings, membranes, and drug delivery systems where polymer-solvent interactions play a crucial role.

The thermal stability and transitions of polymers are fundamental properties that dictate their processing conditions and service temperatures.

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. protolabs.com The Tg can be influenced by factors such as the chemical structure of the polymer, including the presence of bulky side groups like the methylcyclobutyl moiety. Differential scanning calorimetry (DSC) is a common technique used to measure the Tg of polymers. orientjchem.orgresearchgate.net

Thermal Decomposition: Thermogravimetric analysis (TGA) is employed to study the thermal stability of polymers by measuring the weight loss as a function of temperature. mdpi.com This analysis provides information about the onset of decomposition and the degradation mechanism of the polymer, which is essential for determining the upper-temperature limit of its application.

Table 2: Thermal Properties of Selected Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| Poly(ethylene succinate) | -11.4 | ~420-430 |

| Poly(butylene succinate) | -33.2 | ~420-430 |

| Poly(hexylene succinate) | -53.1 | ~420-430 |

| Poly(octylene succinate) | -58.6 | ~420-430 |

| Poly(decylene succinate) | -53.8 | ~420-430 |

| Data for poly(alkylene succinate)s is provided for illustrative purposes of thermal analysis. mdpi.com |

Development of Materials with Specific Properties

The incorporation of (2-Methylcyclobutyl)methanol-based monomers into copolymers can lead to materials with specific functionalities. For example, by copolymerizing these monomers with others that possess known biological activity, it is possible to develop materials with antifungal or antimicrobial properties. The resulting copolymers can be tested against various microorganisms to evaluate their efficacy. researchgate.net This approach opens up possibilities for creating advanced materials for biomedical applications, coatings, and other areas where resistance to microbial growth is desired.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations for (2-Methylcyclobutyl)methanol Synthesis and Reactions

Future research into the synthesis of (2-Methylcyclobutyl)methanol could benefit from the application of modern catalytic methods that have proven effective for other substituted cyclobutanes. The development of novel catalytic transformations for both the synthesis and subsequent reactions of (2-Methylcyclobutyl)methanol is a promising area for investigation.

For Synthesis:

Catalytic Cycloadditions: Research could focus on enantioselective [2+2] cycloaddition reactions to construct the cyclobutane (B1203170) ring with controlled stereochemistry at the methyl-substituted carbon. The use of chiral Lewis acid or organocatalysts could be explored to achieve high yields and enantiomeric excess.

C-H Activation/Functionalization: Modern approaches involving transition-metal-catalyzed C-H activation of readily available cyclobutane precursors could offer a direct and efficient route to introduce the methyl and hydroxymethyl groups. This would represent a more atom-economical approach compared to traditional multi-step syntheses.

For Reactions:

Selective Oxidation: The development of catalytic systems for the selective oxidation of the primary alcohol in (2-Methylcyclobutyl)methanol to the corresponding aldehyde or carboxylic acid would be valuable. This could involve the use of supported metal nanoparticles or enzymatic catalysts to ensure high selectivity and avoid over-oxidation or ring-opening.

Ring-Opening and Rearrangement: Catalytic methods to control the ring-opening or rearrangement of the strained cyclobutane ring could lead to the synthesis of valuable linear or cyclopentane (B165970) derivatives. The choice of catalyst (e.g., Lewis acids, transition metals) would be crucial in directing the reaction towards a desired outcome.

A summary of potential catalytic transformations for future research is presented in Table 1.

| Transformation | Potential Catalysts | Desired Outcome |

| Enantioselective [2+2] Cycloaddition | Chiral Lewis Acids, Organocatalysts | Stereocontrolled synthesis of (2-Methylcyclobutyl)methanol precursors |

| C-H Functionalization | Palladium, Rhodium, or Iridium complexes | Direct synthesis from simple cyclobutane precursors |

| Selective Alcohol Oxidation | Supported metal nanoparticles, Biocatalysts (e.g., alcohol dehydrogenases) | Synthesis of (2-methylcyclobutyl)carbaldehyde or (2-methylcyclobutyl)carboxylic acid |

| Controlled Ring-Opening | Lewis Acids, Transition Metal Complexes | Access to functionalized acyclic or cyclopentane derivatives |

| Table 1: Potential Catalytic Transformations for (2-Methylcyclobutyl)methanol |

Advanced Computational Modeling for Reaction Prediction and Material Design

Advanced computational modeling represents a powerful tool to accelerate the discovery and optimization of synthetic routes and to predict the properties of materials derived from (2-Methylcyclobutyl)methanol.

Reaction Prediction:

Density Functional Theory (DFT) Calculations: DFT studies could be employed to elucidate the mechanisms of potential catalytic transformations. By modeling reaction pathways and transition states, researchers could predict the feasibility of different catalytic cycles, rationalize stereochemical outcomes, and identify the most promising catalyst systems before extensive experimental work.

High-Throughput Virtual Screening: Computational screening of virtual libraries of catalysts for the synthesis and reactions of (2-Methylcyclobutyl)methanol could rapidly identify lead candidates for experimental validation. This approach can save significant time and resources in the catalyst development process.

Material Design:

Molecular Dynamics (MD) Simulations: For potential applications in materials science, such as the development of polymers or liquid crystals incorporating the (2-methylcyclobutyl) moiety, MD simulations could predict material properties. These simulations can provide insights into polymer chain packing, glass transition temperatures, and mechanical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR studies could be used to correlate the structural features of (2-Methylcyclobutyl)methanol derivatives with their macroscopic properties. This would enable the rational design of new molecules with tailored characteristics.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of flow chemistry and other sustainable synthesis methodologies offers significant advantages for the potential production of (2-Methylcyclobutyl)methanol and its derivatives.

Flow Chemistry:

Improved Safety and Scalability: Continuous-flow reactors can offer enhanced safety, particularly for highly exothermic or potentially hazardous reactions that may be involved in the synthesis of strained ring systems. The small reactor volumes and excellent heat transfer capabilities of flow systems can mitigate risks associated with thermal runaways. Furthermore, scaling up production is often more straightforward in flow by extending reaction times or using parallel reactors.

Process Optimization and Automation: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enables rapid optimization of reaction conditions to maximize yield and selectivity. Automated flow platforms can be used for high-throughput screening of reaction conditions.

Sustainable Synthesis:

Use of Renewable Feedstocks: Research could focus on developing synthetic routes to (2-Methylcyclobutyl)methanol that start from renewable feedstocks. This could involve the use of biomass-derived platform chemicals.

Green Solvents and Catalysts: The development of synthetic protocols that utilize environmentally benign solvents (e.g., water, supercritical CO2) and recyclable catalysts would enhance the sustainability of (2-Methylcyclobutyl)methanol production.

The potential benefits of integrating these modern synthesis techniques are summarized in Table 2.

| Methodology | Key Advantages for (2-Methylcyclobutyl)methanol Synthesis |

| Flow Chemistry | Enhanced safety, precise process control, rapid optimization, straightforward scalability. |

| Sustainable Synthesis | Reduced environmental impact through use of renewable feedstocks, green solvents, and recyclable catalysts. |

| Table 2: Advantages of Modern Synthesis Methodologies |

Investigation of Biochemical Tool Applications (excluding clinical/safety aspects)

The unique structural features of the (2-methylcyclobutyl) group suggest that (2-Methylcyclobutyl)methanol and its derivatives could be explored as biochemical tools for in vitro research.

Enzyme Substrate or Inhibitor Scaffolds: The rigid and stereochemically defined cyclobutane ring could serve as a scaffold for the design of novel enzyme substrates or inhibitors. The methyl and hydroxymethyl groups provide handles for further functionalization to create molecules that can probe the active sites of specific enzymes.

Molecular Probes: Derivatives of (2-Methylcyclobutyl)methanol could be synthesized with reporter groups (e.g., fluorescent tags, biotin) to serve as molecular probes for studying biological processes in cell-free systems. The cyclobutane core could provide a unique steric and conformational profile compared to more commonly used scaffolds.

Future research in this area would involve the synthesis of a library of (2-Methylcyclobutyl)methanol derivatives and their screening against various biological targets in vitro to identify potential leads for the development of new biochemical research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methylcyclobutyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of cyclobutanedicarboxylic anhydride derivatives using agents like LiAlH4 in diethyl ether . Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions.